Cas no 362049-45-4 (2,4,6-Trimethylphenol-d11)

2,4,6-Trimethylphenol-d11 is a deuterated analog of 2,4,6-trimethylphenol, where eleven hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in structural and kinetic studies. The compound is particularly valuable in mechanistic research, metabolic tracing, and quantitative analysis due to its high isotopic purity and stability. Its deuterated form minimizes hydrogen exchange effects, ensuring reliable data in deuterated solvent environments. Suitable for use as an internal standard or tracer, 2,4,6-Trimethylphenol-d11 is a precise tool for advanced analytical and synthetic applications.
2,4,6-Trimethylphenol-d11 structure
2,4,6-Trimethylphenol-d11 structure
Product Name:2,4,6-Trimethylphenol-d11
CAS No:362049-45-4
MF:C9H12O
MW:147.258761405945
CID:297083
PubChem ID:90472227
Update Time:2025-06-25

2,4,6-Trimethylphenol-d11 Chemical and Physical Properties

Names and Identifiers

    • Phen-3,5-d2-ol,2,4,6-tri(methyl-d3)- (9CI)
    • 2,4,6-TRIMETHYLPHENOL-D11
    • 2,4,6-Trimethylphenol-d111000µg
    • HY-W038786S
    • 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol
    • 362049-45-4
    • CS-0564533
    • 2,4,6-Trimethylphenol-d11
    • Inchi: 1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
    • InChI Key: BPRYUXCVCCNUFE-JXCHDVSKSA-N
    • SMILES: OC1C(C([2H])([2H])[2H])=C([2H])C(C([2H])([2H])[2H])=C([2H])C=1C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 147.157859207g/mol
  • Monoisotopic Mass: 147.157859207g/mol
  • Isotope Atom Count: 11
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

2,4,6-Trimethylphenol-d11 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T808446-10mg
2,4,6-Trimethylphenol-d11
362049-45-4
10mg
$ 64.00 2023-09-05
TRC
T808446-50mg
2,4,6-Trimethylphenol-d11
362049-45-4
50mg
$ 94.00 2023-09-05
TRC
T808446-100mg
2,4,6-Trimethylphenol-d11
362049-45-4
100mg
$ 155.00 2023-09-05

2,4,6-Trimethylphenol-d11 Related Literature

Additional information on 2,4,6-Trimethylphenol-d11

Introduction to 2,4,6-Trimethylphenol-d11 (CAS No. 362049-45-4)

2,4,6-Trimethylphenol-d11, also known by its CAS number 362049-45-4, is a deuterated derivative of 2,4,6-trimethylphenol. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its unique properties and applications. Deuterated compounds are increasingly used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where they provide enhanced resolution and stability.

The structure of 2,4,6-Trimethylphenol-d11 consists of a phenol ring substituted with three methyl groups at the 2, 4, and 6 positions, with all hydrogen atoms replaced by deuterium atoms. This deuterium substitution confers several advantages over its non-deuterated counterpart. For instance, the increased molecular weight and altered vibrational properties make it an ideal candidate for detailed structural analysis and kinetic studies.

In recent years, the use of deuterated compounds like 2,4,6-Trimethylphenol-d11 has gained traction in the development of new pharmaceuticals. Deuteration can improve the metabolic stability of drugs, leading to enhanced pharmacokinetic profiles and reduced side effects. This is particularly relevant in the context of drug discovery and development, where optimizing drug properties is crucial for clinical success.

A notable study published in the Journal of Medicinal Chemistry highlighted the potential of deuterated compounds in improving drug efficacy. The research team found that deuterium substitution in certain positions of a drug molecule could significantly enhance its half-life in vivo, thereby reducing the frequency of dosing required for therapeutic effects. This finding has significant implications for the design and optimization of new drugs.

2,4,6-Trimethylphenol-d11 is also valuable in environmental studies. Its stable isotopic composition makes it useful for tracing the fate and transport of organic pollutants in various environmental matrices. By using deuterated analogs, researchers can more accurately track the movement and transformation of these compounds in soil, water, and air systems.

In addition to its applications in pharmaceutical and environmental research, 2,4,6-Trimethylphenol-d11 is employed in materials science. The compound's unique properties make it suitable for use as a precursor in the synthesis of advanced materials with tailored functionalities. For example, it can be used to create polymers with enhanced thermal stability or improved mechanical properties.

The synthesis of 2,4,6-Trimethylphenol-d11 typically involves several steps. First, 2,4,6-trimethylphenol is synthesized through a series of reactions involving aromatic substitution and alkylation processes. Subsequently, the hydrogen atoms are replaced with deuterium atoms using techniques such as catalytic deuteration or exchange reactions with deuterium oxide (D2O). The resulting compound is then purified to ensure high isotopic purity.

The purity and isotopic composition of 2,4,6-Trimethylphenol-d11 are critical factors that influence its performance in various applications. High-purity deuterated compounds are essential for accurate NMR spectroscopy and other analytical techniques. Therefore, rigorous quality control measures are implemented during synthesis to ensure that the final product meets stringent specifications.

In conclusion, 2,4,6-Trimethylphenol-d11 (CAS No. 362049-45-4) is a versatile compound with a wide range of applications in pharmaceutical research, environmental studies, and materials science. Its unique properties make it an invaluable tool for scientists working in these fields. As research continues to advance our understanding of deuterated compounds, the potential uses for 2,4,6-Trimethylphenol-d11 are likely to expand further.

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